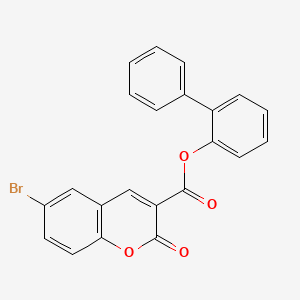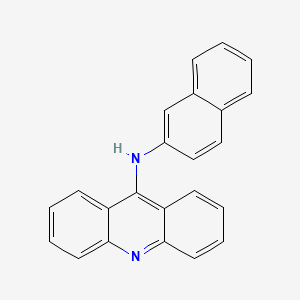
biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸ビフェニル-2-イルエステルは、クロメン誘導体のクラスに属する合成有機化合物です。クロメンは、その多様な生物活性で知られており、医薬品化学において広く使用されています。
製法
合成経路と反応条件
6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸ビフェニル-2-イルエステルの合成は、通常、6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸とビフェニル-2-イルアルコールの縮合反応によって行われます。この反応は、通常、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を、ジクロロメタンなどの有機溶媒中で用いて行われます。反応混合物を室温で数時間撹拌すると、目的物が生成されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用しますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を適用することで、環境への影響を最小限に抑えることができます。
化学反応解析
反応の種類
6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸ビフェニル-2-イルエステルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するキノンを生成することができます。
還元: 還元反応により、この化合物を対応するジヒドロ誘導体に変換することができます。
置換: クロメン環中の臭素原子は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 求核置換反応は、通常、水酸化ナトリウム(NaOH)や炭酸カリウム(K2CO3)などの塩基の存在下で行われます。
生成される主な生成物
酸化: キノンの生成。
還元: ジヒドロ誘導体の生成。
置換: 置換クロメン誘導体の生成。
科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性とその生物学的巨大分子との相互作用について調査されています。
医学: 抗がん、抗炎症、抗菌特性について調査されています。
工業: 新素材の開発や、染料や顔料の合成のための前駆体として利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-BIPHENYL]-2-YL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 1,1’-biphenyl-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a candidate for further drug development .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability .
作用機序
6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸ビフェニル-2-イルエステルの作用機序には、特定の分子標的や経路との相互作用が含まれます。例えば、その抗癌活性は、細胞増殖に関与する特定の酵素を阻害する能力に起因する可能性があります。この化合物は、DNAやタンパク質とも相互作用し、細胞プロセスの破壊やアポトーシスの誘導につながる可能性があります。
類似化合物の比較
類似化合物
- 6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸エチルエステル
- 6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸
- 7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボン酸2,5-ジオキソピロリジン-1-イルエステル
独自性
6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸ビフェニル-2-イルエステルは、ビフェニル部分が存在することで、親油性と生物学的標的との相互作用の可能性が高まっている点が特徴です。この構造的特徴は、他の類似化合物との違いを生み出し、その多様な生物活性に貢献しています。
類似化合物との比較
- 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
Comparison: Compared to these similar compounds, [1,1’-BIPHENYL]-2-YL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE has a unique biphenyl group that enhances its chemical stability and biological activity.
特性
分子式 |
C22H13BrO4 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
(2-phenylphenyl) 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H13BrO4/c23-16-10-11-19-15(12-16)13-18(21(24)26-19)22(25)27-20-9-5-4-8-17(20)14-6-2-1-3-7-14/h1-13H |
InChIキー |
YNGDIDCZBXXNHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11677186.png)
![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677196.png)

![2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B11677209.png)

![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11677219.png)
![(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677231.png)
![(2-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11677232.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11677243.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11677248.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
![7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11677259.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11677266.png)
